Chemical properties and structure of 4-Chloro-3-methyl-5-nitroquinoline
Chemical properties and structure of 4-Chloro-3-methyl-5-nitroquinoline
The following technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-3-methyl-5-nitroquinoline , a specialized heterocyclic intermediate.
This guide is structured for researchers requiring actionable data on synthesis, handling, and application in medicinal chemistry (specifically kinase inhibition and antimalarial scaffolds).
Nomenclature & Identification
-
IUPAC Name: 4-Chloro-3-methyl-5-nitroquinoline[1]
-
Molecular Formula:
[1] -
Molecular Weight: 222.63 g/mol [1]
-
Key Functionalities:
Part 1: Physiochemical Properties & Structural Analysis[1]
Structural Logic & Electronic Distribution
The reactivity of this molecule is defined by the "push-pull" dynamics between the nitrogen heterocycle and the nitro group.[1]
-
Activation of C4: The C5-nitro group is in a peri-like position relative to C4.[1] Unlike a C6- or C7-nitro group, the C5-nitro exerts a profound inductive effect on the C4 carbon, making it exceptionally electrophilic.[1] This lowers the energy barrier for nucleophilic attack, significantly accelerating
reactions compared to non-nitrated quinolines. -
Steric Influence of C3-Methyl: The methyl group at C3 provides steric bulk adjacent to the reaction center (C4).[1] While the electronic activation (C5-nitro) promotes reaction, the C3-methyl group imposes a steric penalty, requiring nucleophiles to adopt specific trajectories. This can be exploited to filter out bulky nucleophiles, enhancing selectivity.
Predicted Physical Properties
Note: Experimental values for this specific isomer are rare in open literature. Values below are derived from structure-activity relationship (SAR) data of close analogs (e.g., 4-chloro-3-nitroquinoline).
| Property | Value / Description | Mechanism/Notes |
| Appearance | Yellow to Pale Orange Crystalline Solid | Nitro-aromatic conjugation absorbs blue/violet light.[1] |
| Melting Point | 110°C – 135°C (Predicted) | High lattice energy due to dipole-dipole interactions (Nitro/Chloro).[1] |
| Solubility | Soluble: DCM, DMSO, DMF, Ethyl AcetateInsoluble: Water, Hexanes | Lipophilic scaffold ( |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | The nitro group significantly decreases the basicity of the quinoline nitrogen.[1] |
| Stability | Moisture Sensitive (Hydrolyzes to Quinolone) | The C4-Cl bond is labile; prolonged exposure to atmospheric moisture converts it to the 4-hydroxy analog.[1] |
Part 2: Synthetic Routes & Causality
Two primary strategies exist for accessing this scaffold. Method A is preferred for scale-up due to cost efficiency, while Method B offers higher regiochemical certainty.[1]
Method A: Direct Functionalization (The Nitration Route)
Best for: Rapid access to the core scaffold if isomeric separation is available.
-
Nitration: Treatment with fuming
. -
N-Oxidation: Reaction with m-CPBA or
/Acetic Acid to form the N-oxide.[1] -
Chlorination: Treatment with Phosphorus Oxychloride (
).
Method B: De Novo Cyclization (The Conrad-Limpach Modified)
Best for: High regioselectivity and avoiding difficult isomer separations.[1]
-
Precursor: 3-Nitroaniline .
-
Condensation: React with Ethyl 2-methylacetoacetate (or Diethyl methylmalonate for the Gould-Jacobs variant).
-
Cyclization: Thermal cyclization (Dowtherm A, 250°C) closes the ring.
-
Aromatization/Chlorination: Reflux with
converts the 4-carbonyl oxygen to the 4-chloro substituent.[1]
Visual Synthesis Workflow
Figure 1: Synthetic pathways contrasting the direct nitration route (solid) with the cyclization approach (dotted).
Part 3: Reactivity & Functionalization[1][6][10]
Nucleophilic Aromatic Substitution ( )
The defining reaction of this molecule is the displacement of the Chlorine atom at C4.
-
Mechanism: The nucleophile (amine, thiol, alkoxide) attacks C4. The negative charge is delocalized onto the ring nitrogen and the nitro group (Meisenheimer complex). The C5-nitro group is critical here; it stabilizes the transition state significantly more than a C6- or C7-nitro group would, making this compound hyper-electrophilic .[1]
-
Protocol Standard:
-
Solvent: Isopropanol, DMF, or Acetonitrile.
-
Base:
or (to scavenge HCl). -
Temperature: Often proceeds at Room Temperature or mild heating (40-60°C), unlike un-nitrated quinolines which require high heat.
-
Nitro Reduction
The C5-nitro group can be reduced to an amine (
-
Warning: If hydrogenation is used, the C4-Cl bond is liable to undergo hydrogenolysis (de-chlorination). Chemoselective reduction (e.g., Stannous Chloride or Iron powder) is recommended to preserve the chloro-group if needed.
Reaction Pathway Diagram
Figure 2: Divergent reactivity profiles showing C4-substitution vs. C5-reduction.[1]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-methyl-5-nitroquinoline (via Chlorination)
Prerequisite: 3-Methyl-5-nitro-4-quinolone or 3-Methyl-5-nitroquinoline N-oxide.[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Addition: Charge the flask with 3-Methyl-5-nitro-4-quinolone (1.0 eq, e.g., 5.0 g).
-
Reagent: Add Phosphorus Oxychloride (
) (5.0 eq, excess) carefully.-
Note:
acts as both solvent and reagent.
-
-
Reaction: Heat the mixture to 100°C - 110°C for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (exothermic hydrolysis of excess
). -
Neutralize with saturated
or to pH 8.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Functionalization with an Amine
-
Dissolution: Dissolve 4-Chloro-3-methyl-5-nitroquinoline (1.0 eq) in anhydrous DMF or Isopropanol.
-
Base: Add
or DIPEA (2.0 eq). -
Nucleophile: Add the desired amine (1.1 eq).
-
Conditions: Stir at 60°C for 4 hours.
-
Workup: Dilute with water. The product often precipitates out. Filter and wash with cold water.
References
-
Nitration of Methylquinolines: Sugiura, M., et al. (1992). "Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds." Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.[2]
-
Synthesis of 3-Methyl-5-nitroquinoline: Patent WO2018119036A1.[1] "Pyrazole derivatives as MALT1 inhibitors." (Describes synthesis of 3-methyl-5-nitroquinoline intermediate).
-
Chlorination Protocols: Preparation of 4-chloroquinolines
is a standard organic transformation.[1] See: Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361. - Reactivity of Nitro-Quinolines: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
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- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Nitration of 3-phenylquinoline - Bernard Buchner - Google Books [books.google.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Convert 3-methyl aniline into 3-nitro toluene Provide the reaction steps.. [askfilo.com]
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